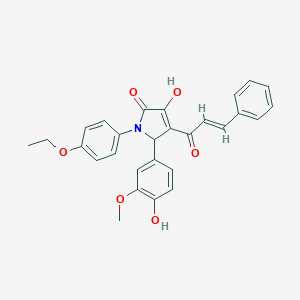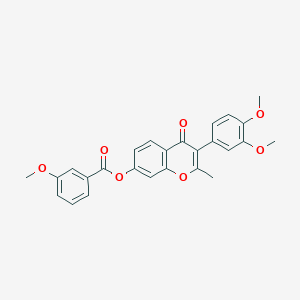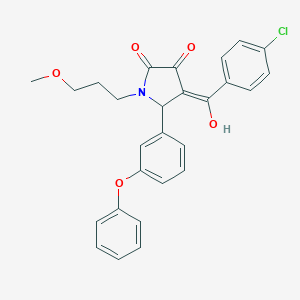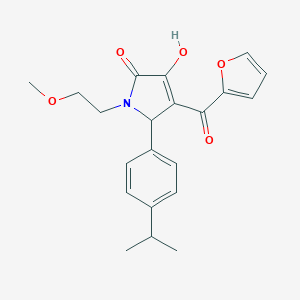
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, also known as MBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exerts its anticancer activity through the induction of apoptosis, a process of programmed cell death that is essential for maintaining tissue homeostasis. This compound has been shown to activate the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of apoptosis-related proteins. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its anticancer effects.
实验室实验的优点和局限性
One of the main advantages of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is its high yield and purity, which makes it an attractive candidate for use in laboratory experiments. Additionally, this compound is relatively stable and can be easily synthesized using standard laboratory equipment. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several potential future directions for research on (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, including:
1. Further investigation of its anticancer activity and mechanism of action, with a focus on optimizing its therapeutic efficacy and minimizing potential side effects.
2. Development of novel drug delivery systems for this compound, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
3. Exploration of its potential applications in other fields, such as organic electronics or material science, where its unique chemical properties may be useful.
4. Investigation of its potential as a photosensitizer in photodynamic therapy, with a focus on optimizing its photodynamic efficacy and minimizing potential side effects.
In conclusion, this compound is a promising chemical compound that has shown significant potential for use in various fields, including medicinal chemistry, material science, and organic electronics. Further research is needed to fully understand its properties and potential applications, but the current evidence suggests that this compound may be a useful tool for combating cancer and other diseases.
合成方法
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can be synthesized using a simple and efficient method that involves the condensation of 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with diethylamine and carbonyldiimidazole to obtain this compound in high yield and purity.
科学研究应用
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.
属性
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)26-16-9-10-17-18(13-16)27-19(20(17)23)12-14-7-6-8-15(11-14)25-3/h6-13H,4-5H2,1-3H3/b19-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHQLVLAWVJSEV-UNOMPAQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B357029.png)




![(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B357037.png)


![ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B357041.png)
![2-imino-1-isopropyl-10-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B357046.png)

![4-{1-acetyl-3-[2-(acetyloxy)-5-chlorophenyl]-4,5-dihydro-1H-pyrazol-5-yl}-2-methoxyphenyl acetate](/img/structure/B357048.png)
![N-(Furan-2-ylmethyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357052.png)
